2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol
Description
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol is a dioxolane-containing alcohol featuring a heptyl substituent on the dioxolane ring and a terminal ethanol group. The heptyl chain imparts hydrophobicity, distinguishing it from shorter-chain derivatives. Characterization likely involves NMR, IR, and elemental analysis, as seen in related compounds .
Properties
CAS No. |
161838-89-7 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(2-heptyl-1,3-dioxolan-2-yl)ethanol |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-12(8-9-13)14-10-11-15-12/h13H,2-11H2,1H3 |
InChI Key |
GDBXOEXCGUPJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OCCO1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol typically involves the reaction of heptanal with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The general reaction conditions include:
Reactants: Heptanal and ethylene glycol
Catalyst: Acid catalyst such as p-toluenesulfonic acid
Solvent: Toluene
Temperature: Reflux conditions
Water Removal: Dean-Stark apparatus to continuously remove water formed during the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of efficient water removal techniques and optimized reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Heptanoic acid or heptanal
Reduction: Heptanol or heptane
Substitution: Heptyl chloride or heptyl bromide
Scientific Research Applications
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Reactivity: The terminal ethanol group in the target compound enables hydrogen bonding, unlike 2-Heptyl-1,3-dioxolane (6e), which lacks this functionality .
Key Observations :
- High yields (73–97%) for butynyl analogs suggest efficient reduction steps, which may extrapolate to the heptyl derivative if similar conditions are used .
- The absence of ethanol in 2-Heptyl-1,3-dioxolane (6e) simplifies synthesis, achieving 91% yield via ketal formation .
Physicochemical and Spectroscopic Properties
Table 3: Physical and Spectroscopic Data
Key Observations :
- The heptyl group would introduce pronounced aliphatic signals (δ 1.20–1.50) in ¹H NMR, distinguishing it from shorter-chain analogs .
- IR spectra for ethanol-containing analogs show O-H stretches (~3350–3400 cm⁻¹), absent in 2-Heptyl-1,3-dioxolane (6e) .
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